1-fluoro-4-(2-isocyanoethyl)benzene 1-fluoro-4-(2-isocyanoethyl)benzene
Brand Name: Vulcanchem
CAS No.: 244221-04-3
VCID: VC3782658
InChI: InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
SMILES: [C-]#[N+]CCC1=CC=C(C=C1)F
Molecular Formula: C9H8FN
Molecular Weight: 149.16 g/mol

1-fluoro-4-(2-isocyanoethyl)benzene

CAS No.: 244221-04-3

Cat. No.: VC3782658

Molecular Formula: C9H8FN

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

1-fluoro-4-(2-isocyanoethyl)benzene - 244221-04-3

Specification

CAS No. 244221-04-3
Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
IUPAC Name 1-fluoro-4-(2-isocyanoethyl)benzene
Standard InChI InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Standard InChI Key QPHTVJAWYCEJSG-UHFFFAOYSA-N
SMILES [C-]#[N+]CCC1=CC=C(C=C1)F
Canonical SMILES [C-]#[N+]CCC1=CC=C(C=C1)F

Introduction

Chemical Identity and Basic Properties

1-Fluoro-4-(2-isocyanoethyl)benzene is an organofluorine compound characterized by a para-fluorine substituted benzene ring with a 2-isocyanoethyl group. This compound belongs to the broader class of isocyanides, which are recognized for their distinctive reactivity patterns and synthetic utility.

Physical and Chemical Identifiers

The compound possesses several identifying characteristics that facilitate its recognition and classification in chemical databases and literature:

PropertyValue
CAS Registry Number244221-04-3
Molecular FormulaC₉H₈FN
Molecular Weight149.16 g/mol
IUPAC Name1-fluoro-4-(2-isocyanoethyl)benzene
SMILES Notation[C-]#[N+]CCC1=CC=C(C=C1)F
Standard InChIInChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
InChIKeyQPHTVJAWYCEJSG-UHFFFAOYSA-N

The compound features a fluorine atom positioned at the para position relative to the isocyanoethyl substituent, which contributes to its unique chemical properties and reactivity profile .

Structural Features and Chemical Properties

Structural Characteristics

The molecule consists of a benzene ring with two key functional groups:

  • A fluorine atom at the para-position (C4)

  • A 2-isocyanoethyl group (-CH₂CH₂-N≡C) attached to the benzene ring

The isocyanide group (-N≡C) is a key structural feature that defines much of the compound's reactivity. Unlike nitriles (R-C≡N), isocyanides have an inverted connectivity with the carbon atom bearing the formal negative charge and the nitrogen atom carrying the positive charge.

Physical Properties

While comprehensive physical property data for this specific compound is limited in the available scientific literature, some physical properties can be inferred from structurally similar compounds:

  • Physical State: Likely a solid at room temperature, based on related compounds

  • Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate

Applications in Organic Synthesis

1-Fluoro-4-(2-isocyanoethyl)benzene has emerged as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Multicomponent Reactions

The compound has demonstrated significant utility in multicomponent reactions, particularly in the synthesis of isoquinolone derivatives:

  • Ugi Reaction Applications: In copper-catalyzed cascade reactions involving the Ugi post-cyclization strategy, 1-fluoro-4-(2-isocyanoethyl)benzene has been employed successfully to produce isoquinolone-4-carboxylic acid derivatives with yields of approximately 62% .

  • Heterocycle Formation: The isocyanide functional group participates in various bond-forming reactions, making it useful for constructing complex nitrogen-containing heterocycles .

Synthesis of Bioactive Compounds

Research has shown that 1-fluoro-4-(2-isocyanoethyl)benzene serves as an important precursor in the synthesis of potentially bioactive molecules:

  • Isoquinolone Scaffolds: The compound has been utilized in the synthesis of highly substituted isoquinolone-4-carboxylic acids, which represent important bioactive scaffolds in medicinal chemistry .

  • Pharmaceutical Intermediates: The fluorine atom in the para position can enhance metabolic stability and binding affinity of the resulting drug molecules, making this compound valuable in pharmaceutical synthesis.

Reactivity and Chemical Transformations

Participation in Ugi Four-Component Reactions (Ugi-4CR)

The compound has been effectively utilized in ammonia-Ugi-4CR reactions:

  • The isocyanide functionality participates as a key component in the Ugi reaction

  • Combined with ammonia, aldehydes, and carboxylic acids to form complex peptide-like structures

  • These intermediates can undergo further cyclization to form heterocyclic compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-fluoro-4-(2-isocyanoethyl)benzene. The table below presents a comparative analysis:

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Differences
1-Fluoro-4-(2-isocyanoethyl)benzene244221-04-3C₉H₈FN149.16Reference compound
(2-Isocyanoethyl)benzene59795-89-0C₉H₉N131.17Lacks fluorine atom on benzene ring
1-Fluoro-4-(2-fluoro-1-isocyanoethyl)benzene84765158C₉H₇F₂N167.15Additional fluorine on the ethyl linker
1-Bromo-2-(1-fluoro-2-isocyanoethyl)benzene84792037C₉H₇BrFN228.06Bromo substitution at ortho position, fluorinated ethyl linker

Property Comparison

The presence of the fluorine atom in 1-fluoro-4-(2-isocyanoethyl)benzene significantly affects its chemical properties compared to the non-fluorinated analog (2-isocyanoethyl)benzene:

  • Electronic Effects: The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, potentially altering the reactivity of the isocyanide group.

  • Physical Properties: (2-Isocyanoethyl)benzene has a reported density of 0.95 and boiling point of 52°C at 2.2503 mmHg . The fluorinated analog likely exhibits different volatility and solubility characteristics.

  • Reactivity Differences: The para-fluorine substitution may confer enhanced stability while modifying the electronic properties of the molecule, potentially affecting its behavior in multicomponent reactions.

Research Applications

Role in Heterocyclic Chemistry

Recent studies have demonstrated the utility of 1-fluoro-4-(2-isocyanoethyl)benzene in the synthesis of various heterocyclic systems:

  • Isoquinolone-4-Carboxylic Acids: The compound has been successfully used in a Cu-catalyzed cascade reaction involving the Ugi post-cyclization strategy to produce privileged polysubstituted isoquinolin-1(2H)-ones .

  • Protocol Development: A ligand-free catalytic system employing this compound has shown broad substrate scope and good functional group tolerance for excellent molecular diversity in heterocyclic synthesis .

Synthetic Methodology Development

Research findings indicate that 1-fluoro-4-(2-isocyanoethyl)benzene has contributed to the advancement of synthetic methodologies:

  • Multicomponent Reaction Design: The compound has been integrated into newly designed multicomponent reaction protocols that allow for the rapid construction of complex molecular architectures .

  • Medicinal Chemistry Applications: The resulting fluorinated heterocycles have potential applications in medicinal chemistry, particularly as the introduction of fluorine atoms often enhances metabolic stability and binding affinity of drug candidates.

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